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Pharmacokinetic Parameters of Voclosporin

Parameter Value Details & Conditions

Bioavailability (F) ~50%

(predicted) [1]

Similar to conventional cyclosporine formulation; absolute

value not definitively established [1].

T~max~ 1.5 hours

(median) [2]

Range: 1 - 4 hours when taken on an empty stomach [3]

[2].

C~max~ ~955.5 ng/mL

[2]

Dose-dependent. At therapeutic dose (23.7 mg BID),

steady-state C~peak~ is derived to be 50-70 ng/mL [1].

AUC ~7693.6

ng/mL•h [2]

Area Under the Curve shows non-linear, over-proportional

increase with dose [1] [4].

Apparent Volume of
Distribution (Vd/F)

2154 L [1] [3]

[2]

Indicates extensive distribution into tissues.

Protein Binding 97% [1] [3] [2] Highly bound to plasma proteins. Also has high affinity for

red blood cells [1] [3].
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Parameter Value Details & Conditions

Apparent Clearance
(CL/F)

60 - 63.6 L/h [1]
[2]

At steady-state. Reduced in patients with hepatic or renal
impairment [2].

Primary Metabolic
Pathway

CYP3A4 [3] [2] A major metabolite is 8-fold less potent and constitutes
~16.7% of total exposure [3] [2].

Elimination Half-Life
(T~1/2~)

~30 hours
(terminal) [1] [3]

[2]

Multi-compartmental kinetics. The dominant, effect-
indicative half-life at therapeutic troughs (10-20 ng/mL) is

estimated at ~7 hours, informing the twice-daily dosing [1].

| Excretion | Feces: ~88% Urine: ~2% [2] | Minimal renal excretion of unchanged drug [1]. |

Key Disposition Characteristics & Experimental
Insights

The pharmacokinetic profile of voclosporin is defined by several critical features that differentiate it from

older calcineurin inhibitors.

Non-Linear Pharmacokinetics: Voclosporin exhibits non-linear, concentration-dependent
pharmacokinetics, which is more pronounced at its low therapeutic doses compared to cyclosporine
[4]. This disposition results in preferential calcineurin inhibition in systemic circulation, contributing to

its efficacy in lupus nephritis with a potentially lower burden of tissue penetration-related toxicity [4].
Food Effect and Administration: Bioavailability decreases when taken with food. Administration
on an empty stomach is required for adequate absorption [3].
Drug Interaction Potential: As a substrate of CYP3A4 and an inhibitor of P-glycoprotein (P-gp),

voclosporin has a significant potential for drug-drug interactions [1] [3]. Concomitant use with
moderate or strong CYP3A4 inhibitors or inducers is not recommended and requires dose

adjustment [3]. Notably, no clinically significant interaction occurs with mycophenolate mofetil [1] [3].

The metabolic pathway and key disposition processes are summarized in the following diagram:
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Guidance for Key Experimental Protocols

For researchers aiming to study the pharmacokinetics of voclosporin, the methodologies from foundational

studies provide a robust framework.

Non-Compartmental Analysis (NCA): Plasma concentration-time data are analyzed using standard
non-compartmental methods with software like Phoenix WinNonlin to estimate primary parameters

such as AUC, C~max~, T~max~, apparent clearance (CL/F), and apparent volume of distribution
(Vd/F) [4].

Compartmental Modeling: A two-compartment model with first-order absorption and elimination
best describes voclosporin's concentration-time data [4]. Model development and selection in

software like NONMEM should be guided by the objective function value (OFV), log-likelihood ratio
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test, and goodness-of-fit plots [4]. The final model is parameterized in terms of absorption rate

constant (K~a~), apparent volumes of distribution for central (V~2~/F) and peripheral (V~3~/F)
compartments, intercompartmental clearance (Q/F), and apparent clearance (CL/F) [4].

Handling of PK Data: Plasma concentration-time profiles from literature can be digitized using tools
like UN-SCAN-IT Graph Digitizing Software for subsequent modeling and analysis [4].

The structural model and micro-constants derived from compartmental analysis provide deep insight into the

dynamic behavior of voclosporin, as shown in the logic flow of its analysis below.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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